

GSK-7975A versus BTP-2: differences in mechanism and application

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Compound of Interest		
Compound Name:	GSK-7975A	
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A Comparative Guide to SOCE Inhibition: GSK-7975A versus BTP-2

In the landscape of cellular signaling research, the precise modulation of store-operated calcium entry (SOCE) is paramount for dissecting a myriad of physiological processes. Among the chemical tools available, **GSK-7975A** and BTP-2 (also known as YM-58483) have emerged as widely utilized inhibitors of this pathway. This guide provides an objective, data-driven comparison of these two compounds, detailing their mechanisms of action, selectivity, and applications, to aid researchers in making informed decisions for their experimental designs.

Mechanism of Action: A Tale of Two Pyrazoles

Both **GSK-7975A** and BTP-2 are pyrazole-containing compounds that effectively block SOCE, primarily by inhibiting the function of calcium release-activated calcium (CRAC) channels, the primary conduits of this pathway. However, their precise molecular mechanisms exhibit notable distinctions.

GSK-7975A is a selective CRAC channel blocker that is understood to act downstream of the initial signaling events of SOCE, namely the oligomerization of the endoplasmic reticulum Ca2+ sensor, STIM1, and its subsequent interaction with the Orai1 channel pore subunit.[1] Experimental evidence from Förster resonance energy transfer (FRET) studies indicates that **GSK-7975A** does not disrupt the interaction between STIM1 and Orai1.[1] Instead, its inhibitory effect is thought to be mediated by an allosteric effect on the Orai channel pore, with its efficacy



being dependent on the geometry of the channel's selectivity filter.[1] This is supported by findings that mutations in the Orai1 pore region can significantly reduce the inhibitory potency of **GSK-7975A**.[1] Studies suggest that **GSK-7975A** acts exclusively from the extracellular side of the plasma membrane.[2]

BTP-2, one of the first selective and potent inhibitors of CRAC channels, also effectively suppresses SOCE. Its mechanism is considered more indirect compared to a direct channel pore blockade. Like **GSK-7975A**, BTP-2 is also reported to be effective only when applied extracellularly. While it potently inhibits CRAC channels, BTP-2 has been shown to exhibit a broader pharmacological profile, including the inhibition of other ion channels such as TRPC3 and TRPC5. At higher concentrations, it has also been reported to have off-target effects on ryanodine receptors (RYRs) in skeletal muscle.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor. The following tables summarize the reported IC50 values for **GSK-7975A** and BTP-2 against various targets in different cellular contexts.

Table 1: Inhibitory Potency (IC50) of GSK-7975A

Target	Cell Line	IC50 Value	Reference
Orai1-mediated ICRAC	HEK293	4.1 μΜ	
Orai3-mediated ICRAC	HEK293	3.8 μΜ	
Endogenous CRAC Current	RBL-2H3	0.8 μΜ	
L-type Ca2+ Channels (CaV1.2)	Recombinant	~8 μM	-
TRPV6 Channels	Recombinant	Inhibited at 10 μM	-

Table 2: Inhibitory Potency (IC50) of BTP-2



Target/Process	Cell Line/System	IC50 Value	Reference
Store-Operated Ca2+ Entry	HEK293, DT40 B cells, A7r5	0.1 - 0.3 μΜ	
TRPC3-mediated Sr2+ entry	HEK293 (TRPC3 expressing)	< 0.3 μΜ	
Histamine Release	RBL-2H3	460 nM	-
Leukotriene Production	RBL-2H3	310 nM	
T cell proliferation (MLR)	Human peripheral blood cells	330 nM	
IL-5 Production	Human peripheral blood cells	125 nM	-
IL-13 Production	Human peripheral blood cells	148 nM	_

Selectivity Profile: On-Target Efficacy and Off-Target Considerations

GSK-7975A is generally considered a selective CRAC channel inhibitor. It demonstrates similar potency against Orai1 and Orai3 channels. However, it is important to note its inhibitory activity against TRPV6 channels, which should be taken into account when interpreting data in systems where this channel is expressed. Its effect on L-type calcium channels is observed at higher concentrations. A study using ORAI1/2/3 triple-null cells revealed that **GSK-7975A** essentially abrogates ORAI1 and ORAI2 activity while causing only partial inhibition of ORAI3.

BTP-2 exhibits high potency for CRAC channel inhibition but has a broader range of off-target effects. It is a known inhibitor of TRPC3 and TRPC5 channels. This lack of selectivity can be a confounding factor in studies aiming to specifically dissect the role of CRAC channels. Furthermore, its potential impact on RYR function at higher concentrations warrants caution in relevant experimental models. Similar to **GSK-7975A**, a study in ORAI-null cells showed that BTP-2 also abrogates ORAI1 and ORAI2 activity with only a partial effect on ORAI3.



Applications in Research

Both **GSK-7975A** and BTP-2 have been instrumental as pharmacological tools to investigate the physiological roles of SOCE in a multitude of cellular processes.

GSK-7975A is well-suited for studies requiring selective inhibition of CRAC channels, particularly when the expression and activity of TRPV6 can be accounted for. Its defined mechanism of action downstream of STIM1-Orai1 interaction makes it a valuable tool for probing the function of the Orai pore. It has been used to study the role of CRAC channels in mast cell degranulation, T-cell cytokine release, and pancreatitis.

BTP-2 has been extensively used to study the role of SOCE in the immune system, where it has been shown to suppress the production of pro-inflammatory cytokines and inhibit T-cell proliferation. Its application extends to studies on lung ischemia-reperfusion injury and other inflammatory conditions. However, due to its off-target effects, results obtained using BTP-2 should be interpreted with care, and ideally validated with more selective inhibitors or genetic approaches where possible.

Experimental Protocols Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol describes a common method for assessing the effect of inhibitors on SOCE using the ratiometric calcium indicator Fura-2 AM.

Materials:

- Cells of interest cultured on glass coverslips
- Fura-2 AM (2-5 μM)
- Pluronic F-127 (0.02%)
- Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
- Ca2+-free HBSS (supplemented with 1 mM EGTA)



- Thapsigargin (1-2 μM)
- GSK-7975A or BTP-2 at desired concentrations
- Fluorescence microscopy setup equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

- Cell Loading:
 - Wash cells once with HBSS.
 - Incubate cells with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.
 - Wash cells twice with HBSS to remove extracellular dye.
 - Allow 30 minutes for complete de-esterification of the dye.
- Baseline Measurement:
 - Mount the coverslip onto the microscope stage and perfuse with HBSS.
 - Record the baseline F340/F380 ratio.
- Store Depletion:
 - Switch to Ca2+-free HBSS containing the inhibitor (GSK-7975A or BTP-2) or vehicle control for a pre-incubation period (e.g., 10-30 minutes).
 - Add thapsigargin to the Ca2+-free HBSS to deplete endoplasmic reticulum Ca2+ stores.
 This will cause a transient increase in cytosolic Ca2+ followed by a return to baseline.
- Calcium Re-addition:
 - Once the cytosolic Ca2+ level has returned to a stable baseline, switch to HBSS containing Ca2+ (e.g., 2 mM CaCl2) and the inhibitor/vehicle.



- The subsequent increase in the F340/F380 ratio represents SOCE.
- Data Analysis:
 - Quantify the magnitude of SOCE by measuring the peak increase in the F340/F380 ratio or by calculating the area under the curve during the Ca2+ re-addition phase. Compare the response in the presence and absence of the inhibitor.

Whole-Cell Patch-Clamp Recording of CRAC Currents

This technique allows for the direct measurement of ion currents through CRAC channels.

Materials:

- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette fabrication
- Cell culture dish with adherent cells
- Extracellular (bath) solution (e.g., containing in mM: 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.2 with NaOH)
- Intracellular (pipette) solution (e.g., containing in mM: 120 Cs-glutamate, 8 MgCl2, 10 HEPES, 20 BAPTA, pH 7.2 with CsOH)
- Thapsigargin (to deplete stores)
- GSK-7975A or BTP-2

Procedure:

- Preparation:
 - Pull patch pipettes with a resistance of 3-6 MΩ.
 - Fill the pipette with the intracellular solution.
 - Plate cells at a suitable density for recording.



Recording:

- Establish a gigaohm seal between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a potential of 0 mV and apply voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2-5 seconds to elicit currents.
- To activate CRAC currents, deplete the ER Ca2+ stores either passively through dialysis with the BAPTA-containing pipette solution or actively by adding thapsigargin to the bath solution.

Inhibitor Application:

- Once a stable CRAC current is established, perfuse the bath with the extracellular solution containing the desired concentration of GSK-7975A or BTP-2.
- Record the inhibition of the CRAC current over time.

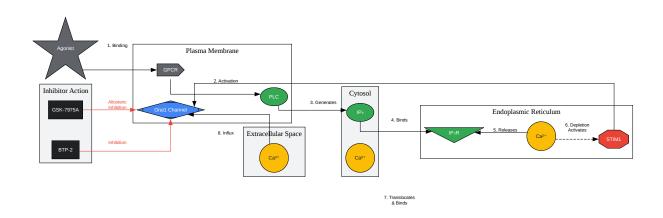
Data Analysis:

 Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after inhibitor application to quantify the degree of inhibition.

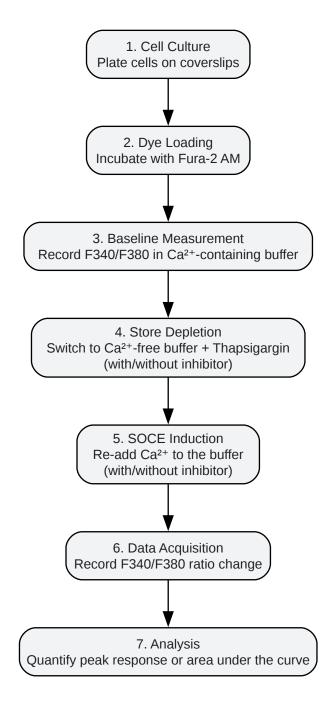
Visualizing the Molecular Landscape

To better understand the mechanisms discussed, the following diagrams illustrate the storeoperated calcium entry pathway and a typical experimental workflow for inhibitor testing.









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